Bis(salicylato-O1,O2)titanium

Beschreibung

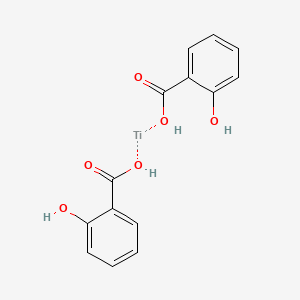

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

94276-41-2 |

|---|---|

Molekularformel |

C14H12O6Ti |

Molekulargewicht |

324.11 g/mol |

IUPAC-Name |

2-hydroxybenzoic acid;titanium |

InChI |

InChI=1S/2C7H6O3.Ti/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10); |

InChI-Schlüssel |

KQZONXYMRYWKFT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Ti] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Bis Salicylato O1,o2 Titanium and Its Derivatives

Ligand Synthesis and Precursor Preparation

The foundational steps in synthesizing titanium salicylate (B1505791) complexes involve the tailored creation of salicylic (B10762653) acid-based ligands and the preparation of reactive titanium starting materials.

Synthesis of Salicylic Acid Derivatives for Ligand Functionalization

The versatility of the bis(salicylato-O1,O2)titanium scaffold can be expanded by modifying the salicylic acid ligand. Functionalization of the aromatic ring allows for the fine-tuning of the electronic and steric properties of the final complex. A variety of substituted salicylic acids have been utilized for this purpose, including 5-chlorosalicylic, 5-nitrosalicylic, 4-hydroxysalicylic, 3-methylsalicylic, 4-methylsalicylic, and 3,5-ditertbutylsalicylic acids kocaeli.edu.tr.

The synthesis of these derivatives can be achieved through established organic chemistry reactions. For instance, electrophilic aromatic substitution can introduce nitro or halogen groups onto the salicylic acid backbone. Alternatively, functional groups on the phenolic ring can be modified. One such approach involves the esterification of the carboxylic acid group, which can then be coupled with other molecules via its free phenol group to create more complex ligand structures nih.gov. The synthesis of azo compounds containing salicylic acid also presents a method for creating functionally diverse ligands chemrevlett.com.

Preparation of Titanium Precursors for Coordination Reactions

A range of titanium compounds serve as precursors for coordination reactions. Among the most common are titanium(IV) alkoxides, prized for their reactivity and solubility in organic solvents. Titanium(IV) isopropoxide is a frequently used precursor in the synthesis of salicylate complexes kocaeli.edu.tr. Other examples include titanium(IV) isobutoxide and titanium ethoxide wikipedia.orgnih.gov. These alkoxides are typically prepared industrially by reacting titanium tetrachloride (TiCl4) with the corresponding alcohol. The resulting by-product, hydrogen chloride, is removed to drive the reaction to completion.

Titanium tetrachloride itself is a fundamental starting material. It is commercially produced by the high-temperature reaction of titanium dioxide (from ores like rutile) with chlorine and a reducing agent such as coke wikipedia.org. Due to its high reactivity, particularly with water, TiCl4 must be handled under anhydrous conditions.

Another important class of precursors is the titanocene (B72419) dihalides, most notably titanocene dichloride ((C₅H₅)₂TiCl₂). This bright red solid is synthesized by reacting titanium tetrachloride with sodium cyclopentadienide wikipedia.org.

Direct Synthesis Approaches

With the necessary ligands and precursors in hand, direct coordination reactions are employed to form the target titanium salicylate complexes. These methods often involve metathesis or displacement reactions.

Salt Metathesis Routes for this compound Formation

Salt metathesis, or double displacement, is a powerful route for forming titanium carboxylate complexes. In a typical salt metathesis reaction, a titanium halide is reacted with a salt of the desired ligand—in this case, a salicylate salt. This approach has been used to synthesize titanocene bis(salicylate) by reacting titanocene dichloride with sodium salts of 2-substituted benzoates in an aqueous medium ciac.jl.cn. The driving force for this reaction is often the formation of a stable, insoluble salt, such as sodium chloride, which can be easily removed from the reaction mixture mdpi.com. This method offers a clean and often high-yielding pathway to the desired complex mdpi.com.

A closely related and widely used direct synthesis approach involves the reaction of a titanium alkoxide, such as titanium(IV) isopropoxide, directly with salicylic acid or its derivatives kocaeli.edu.tr. In this reaction, the salicylate ligand displaces the isopropoxide groups, forming the titanium salicylate complex and releasing isopropanol as a byproduct. While not a classic salt-for-salt exchange, this alcoholysis reaction is a form of metathesis that effectively coordinates the salicylate ligand to the titanium center.

Optimization of Reaction Conditions: Solvent, Temperature, and Stoichiometry

The success of the synthesis and the purity of the resulting this compound complex are highly dependent on the careful optimization of reaction conditions.

Solvent: The choice of solvent is critical as it must dissolve the reactants and facilitate the reaction without participating in unwanted side reactions. For reactions involving titanium(IV) isopropoxide and salicylic acid derivatives, isopropanol is a common choice kocaeli.edu.tr. Other solvents such as toluene, tetrahydrofuran (THF), and mixtures thereof have also been employed nih.govnih.govacs.org. The synthesis of titanocene dicarboxylates has been successfully carried out in absolute benzene (B151609) mdpi.com.

Temperature: Reaction temperature influences the rate of reaction and the stability of the products. Syntheses are often performed at controlled temperatures, ranging from room temperature up to 70°C researchgate.net. For example, the reaction of titanocene dichloride with sodium carboxylates can be conducted by heating at 40°C for several hours to ensure complete reaction mdpi.com.

Stoichiometry: The molar ratio of the titanium precursor to the salicylate ligand is a determining factor in the structure of the final product. To form a bis(salicylato) complex, a titanium-to-ligand ratio of 1:2 is typically employed kocaeli.edu.tr. Deviating from this ratio can lead to different products. For instance, reacting titanium(IV) isobutoxide with acetylsalicylic acid in a 4:1 molar ratio resulted in the formation of a tetranuclear titanium-oxo cluster rather than a simple bis(salicylato) complex, highlighting the structural influence of reactant stoichiometry nih.gov.

The following table summarizes reaction conditions for the synthesis of various titanium salicylate derivatives from titanium(IV) isopropoxide.

| Salicylic Acid Derivative | Ti:Ligand Ratio | Solvent | Product Appearance |

| Salicylic Acid | 1:2 | Isopropanol | Not specified |

| 5-Chlorosalicylic Acid | 1:2 | Isopropanol | Not specified |

| 5-Nitrosalicylic Acid | 1:2 | Isopropanol | Orange solid |

| 3-Methylsalicylic Acid | 1:2 | Isopropanol | Orange solid |

| 4-Methylsalicylic Acid | 1:2 | Isopropanol | Yellow solid |

Isolation and Purification Techniques

Once the reaction is complete, the target complex must be isolated from the reaction mixture and purified to remove unreacted starting materials, byproducts, and solvents.

Isolation: In many cases, the desired titanium salicylate complex is insoluble in the reaction solvent and precipitates out as a solid. This allows for straightforward isolation by vacuum filtration mdpi.com. The collected solid is often washed with a suitable solvent to remove soluble impurities.

Purification: Recrystallization is the most common method for purifying solid organometallic compounds. This involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solution. For titanocene derivatives, reprecipitation from a solvent/anti-solvent system, such as methylene chloride and petroleum ether, is an effective purification technique mdpi.com. Distillation is another key technique, primarily used for purifying volatile liquid precursors like titanium tetrachloride, where fractional distillation separates compounds based on their boiling points wikipedia.org.

Alkoxide-Mediated Synthesis Pathways

A prominent and widely utilized method for the synthesis of this compound and related complexes involves the use of titanium alkoxides as precursors. This pathway offers a versatile route to a variety of titanium salicylate compounds through the reaction of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, with salicylic acid or its derivatives.

In a typical synthesis, salicylic acid is reacted with titanium(IV) isopropoxide in a 1:2 molar ratio in a suitable solvent like isopropanol. This reaction leads to the formation of titanium salicylate complexes. A study by Yıldız and Kayan demonstrated the synthesis of a series of titanium salicylate complexes using this method with various substituted salicylic acids. The general reaction scheme is as follows:

Ti(OR)₄ + 2 HOOC-C₆H₄-OH → [(SAL)₂Ti₂(μ-O)(OR)₂] + 2 ROH

where R is an alkyl group (e.g., isopropyl) and SAL represents the salicylate ligand. The resulting complexes were characterized using techniques such as High-Resolution Mass Spectrometry (HRMS), FTIR, and NMR spectroscopy, confirming the formation of dinuclear, oxo-bridged titanium structures. kocaeli.edu.tr

The treatment of titanium alkoxides with bidentate ligands that are structurally similar to salicylates, such as bis(salicylaldiminates), has also been explored. These reactions can result in dimeric structures where two monomeric Ti(OR)₂ units are bridged by the salicylaldiminate ligands. The flexibility of the spacer between the coordinating groups of the ligand plays a crucial role in determining whether a dimeric or polymeric structure is formed. nih.gov

Table 1: Examples of Titanium Salicylate Complexes Synthesized via Alkoxide-Mediated Pathways

| Titanium Precursor | Salicylate Derivative | Resulting Complex Structure | Reference |

|---|---|---|---|

| Titanium(IV) isopropoxide | Salicylic acid | Dinuclear, oxo-bridged | kocaeli.edu.tr |

| Titanium(IV) isopropoxide | 5-Chlorosalicylic acid | Dinuclear, oxo-bridged | kocaeli.edu.tr |

| Titanium(IV) isopropoxide | 5-Nitrosalicylic acid | Dinuclear, oxo-bridged | kocaeli.edu.tr |

| Titanium(IV) isopropoxide | 4-Hydroxysalicylic acid | Dinuclear, oxo-bridged | kocaeli.edu.tr |

| Titanium(IV) isopropoxide | 3-Methylsalicylic acid | Dinuclear, oxo-bridged | kocaeli.edu.tr |

| Titanium(IV) isopropoxide | 4-Methylsalicylic acid | Dinuclear, oxo-bridged | kocaeli.edu.tr |

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. While specific green synthesis routes for this compound are not extensively documented, principles of green chemistry are being applied to the synthesis of related titanium-based materials, which can be adapted for salicylate complexes.

One such approach involves the use of plant extracts as capping and reducing agents in the synthesis of titanium dioxide nanoparticles from titanium alkoxide precursors. For instance, the leaf extract of Impatiens rothii Hook.f. has been successfully used in the green synthesis of TiO₂ nanoparticles from titanium tetraisopropoxide. nih.gov This biosynthesis method is cost-effective, eco-friendly, and avoids the need for chemical stabilizing agents. nih.gov The plant extract facilitates the formation of the nanoparticles under mild conditions. This methodology could potentially be adapted for the synthesis of titanium salicylate complexes by introducing salicylic acid into the reaction mixture.

Another aspect of green chemistry is the use of non-toxic and environmentally friendly catalysts. Titanium salicylate complexes themselves are being investigated as low-toxicity catalysts for polymerization reactions, highlighting the potential for these compounds in sustainable chemical processes. researchgate.net

Alternative Synthetic Routes

Beyond alkoxide-mediated pathways, several other synthetic strategies have been developed for the preparation of this compound and related systems. These alternative routes often utilize different titanium precursors and reaction conditions, leading to a diverse range of products.

Dicyclopentadienyltitanium Precursor Reactions

An important alternative route involves the use of titanocene dichloride (Cp₂TiCl₂), a dicyclopentadienyltitanium precursor. Reactions of titanocene dichloride with salicylic acid or its salts provide a pathway to titanocene salicylate complexes.

One method involves the reaction of titanocene dichloride with sodium salicylate in a nucleophilic substitution reaction. This approach has been optimized to produce titanocene dicarboxylates in good yields. mdpi.com Another variation of this method involves the direct reaction of titanocene dichloride with salicylic acid in a biphasic system of chloroform and water. mdpi.com This reaction proceeds at moderate temperatures and yields the desired bis(η⁵-cyclopentadienyl)salicylatotitanium(IV) complex. mdpi.com

These reactions can be summarized as follows:

Cp₂TiCl₂ + 2 Na(OOC-C₆H₄-OH) → Cp₂Ti(OOC-C₆H₄-OH)₂ + 2 NaCl Cp₂TiCl₂ + 2 HOOC-C₆H₄-OH → Cp₂Ti(OOC-C₆H₄-OH)₂ + 2 HCl

The use of dicyclopentadienyltitanium precursors offers a route to salicylate complexes with different ancillary ligands compared to the alkoxide-based methods, which can influence the chemical and physical properties of the final product.

Sol-Gel and Hydrothermal Synthesis Pathways for Related Titanium-Salicylate Systems

Sol-gel and hydrothermal methods are versatile techniques for the synthesis of inorganic and hybrid materials, including titanium-based systems. These methods offer control over the composition, structure, and morphology of the final product.

The sol-gel process has been employed to synthesize salicylate-titania nanocomposites. In this approach, a titanium alkoxide precursor, such as titanium(IV) isopropoxide, is hydrolyzed and condensed in the presence of salicylic acid. This results in a titania matrix with salicylate species incorporated on the surface, forming a TiO₂-salicylate surface complex. osti.gov These nanocomposites have been shown to exhibit interesting optical properties, such as a red shift in their absorption band and blue luminescence at room temperature. osti.gov The sol-gel method has also been used to prepare metal-modified titanium dioxide for the photocatalytic degradation of salicylic acid. nih.gov

Hydrothermal synthesis is another powerful technique for preparing crystalline inorganic materials from aqueous solutions under elevated temperature and pressure. While the direct hydrothermal synthesis of discrete this compound complexes is not widely reported, the method has been used to prepare various titanium-based materials, such as TiO₂ nanocrystals and layered titanium phosphates. researchgate.netmdpi.com For instance, anatase TiO₂ nanocrystals have been synthesized hydrothermally using technical grade TiOSO₄ as a precursor. researchgate.net This method could potentially be adapted to titanium-salicylate systems by introducing salicylate ligands into the hydrothermal reaction mixture.

Table 2: Comparison of Alternative Synthetic Routes

| Synthetic Route | Titanium Precursor | Key Features | Resulting Product Type |

|---|---|---|---|

| Dicyclopentadienyltitanium Precursor Reactions | Titanocene dichloride (Cp₂TiCl₂) | Utilizes a metallocene precursor; can be performed in organic or biphasic systems. | Titanocene salicylate complexes |

| Sol-Gel Synthesis | Titanium(IV) isopropoxide | Forms a solid-state network; allows for the preparation of nanocomposites. | Salicylate-titania nanocomposites |

Control over Stereochemistry and Isomerism during Synthesis

The control of stereochemistry and isomerism is a critical aspect of synthetic chemistry, as different isomers of a compound can exhibit distinct physical, chemical, and biological properties. In the context of this compound, the bidentate nature of the salicylate ligand can lead to the formation of different geometric isomers.

The salicylate ligand coordinates to the titanium center through both the carboxylate oxygen and the phenolic oxygen atoms. In an octahedral complex with two bidentate salicylate ligands, cis and trans isomers are possible. The specific isomer obtained can be influenced by several factors, including the nature of the titanium precursor, the solvent, the reaction temperature, and the presence of other ligands.

While the literature provides detailed synthetic procedures for various titanium salicylate complexes, specific studies focusing on the selective synthesis of particular stereoisomers of this compound are not extensively detailed in the reviewed sources. However, in related systems, such as dinuclear titanium complexes with bridging ligands, the formation of specific isomers has been observed and characterized. nih.gov The structural characterization of these complexes using single-crystal X-ray diffraction is essential for determining the precise stereochemistry. Further research is needed to develop synthetic methodologies that allow for precise control over the stereochemical outcome in the synthesis of this compound and its derivatives.

Structural Elucidation and Coordination Geometry of Bis Salicylato O1,o2 Titanium

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the atomic and molecular structure of a crystalline compound. This method has been instrumental in determining the precise coordination geometry and intermolecular interactions of titanium salicylate (B1505791) complexes.

Ligand Binding Modes and Chelate Ring Conformations

The following table summarizes the different binding modes observed for salicylate ligands with titanium(IV).

| Binding Mode | Description |

| Bidentate Chelate | The salicylate ligand binds to a single titanium atom through both its carboxylate and phenolic oxygen atoms, forming a chelate ring. researchgate.netresearchgate.net |

| Bridging Chelate | The salicylate ligand coordinates to two different titanium atoms, acting as a bridge between them. researchgate.net |

| Monodentate | Only one of the oxygen atoms of the salicylate (either carboxylate or phenolic) coordinates to the titanium atom. |

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the bonding and structure of molecules by probing their vibrational modes.

Infrared (IR) Spectroscopic Signatures of Salicylate Coordination

Infrared spectroscopy is a powerful tool for characterizing the coordination of salicylate ligands to the titanium(IV) center. The coordination of the carboxylate group to the titanium atom leads to a noticeable shift in the position of the carbonyl (C=O) stretching vibration. In free salicylic (B10762653) acid, this band appears at a higher frequency. Upon coordination to titanium, this band shifts to a lower frequency, typically in the range of 1614 cm⁻¹, indicating a weakening of the C=O bond due to the donation of electron density to the metal center. nih.gov Additionally, changes in the O-H stretching vibrations of the phenolic group provide further evidence of coordination. The appearance of new bands in the low-frequency region can often be attributed to the formation of Ti-O bonds. tandfonline.com

The table below presents typical IR stretching frequencies for key functional groups in free and coordinated salicylate.

| Functional Group | Free Salicylic Acid (cm⁻¹) | Coordinated Salicylate (cm⁻¹) |

| ν(C=O) | ~1650 | ~1614 nih.gov |

| ν(O-H) | Broad, ~3200-2500 | Shifted or absent |

| ν(Ti-O) | - | ~600-400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the solution-state structure of diamagnetic metal complexes like the titular Ti(IV) compound.

The ¹H NMR spectrum provides information on the chemical environment of the protons within the salicylate ligands. In related bis(cyclopentadienyl)bis(salicylato)titanium(IV) complexes, where the salicylate ligand is coordinated as a monoanion (deprotonated only at the carboxylate group), a resonance for the phenolic proton (O-H) is observed significantly downfield around δ=11.94 ppm. bath.ac.uk However, in Bis(salicylato-O1,O2)titanium, the "O1,O2" nomenclature implies chelation through both the carboxylate and phenolate (B1203915) oxygen atoms, meaning the salicylate acts as a dianion. Consequently, the signal for the phenolic proton would be absent.

The aromatic protons on the phenyl ring of the salicylate ligand are expected to appear as a complex set of multiplets in the range of approximately 6.5 to 8.0 ppm. The coordination to the titanium center influences the electron density of the aromatic ring, causing shifts in the resonance positions compared to the free salicylic acid.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (C₆H₄) | ~ 6.5 - 8.0 | Multiplets |

¹³C NMR spectroscopy is employed to map the carbon skeleton of the complex. Analysis of structurally similar dimeric titanium salicylate complexes, such as (3-Me-SA)₂Ti₂O(OⁱPr)₂, provides insight into the expected chemical shifts. kocaeli.edu.tr The coordination of the carboxylate and phenolate groups to the titanium center significantly affects the resonance of the adjacent carbon atoms.

The carbonyl carbon of the carboxylate group is typically observed in the downfield region of the spectrum. kocaeli.edu.tr The aromatic carbons exhibit a range of signals characteristic of the substituted benzene (B151609) ring. kocaeli.edu.tr

Table 2: Representative ¹³C NMR Data from a Related Titanium Salicylate Complex

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carboxylate (COO) | 174.16 |

| Aromatic (Phenyl) | 110.94 - 160.57 |

Data from (3-Me-SA)₂Ti₂O(OⁱPr)₂. kocaeli.edu.tr

While specific studies employing advanced NMR techniques on this compound are not detailed in the available literature, methods such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. These two-dimensional NMR experiments would be used to definitively assign the specific resonances of each proton and carbon atom in the salicylate ligands by mapping their correlations. This would confirm the connectivity and spatial relationships within the molecule in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of the complex and probing its stability and fragmentation pathways. Techniques like high-resolution mass spectrometry (HRMS) have been used to characterize related titanium salicylate compounds. kocaeli.edu.tr For this compound, which corresponds to the chemical formula C₁₄H₈O₆Ti, the expected molecular ion peak [M]⁺ would have a mass-to-charge ratio (m/z) of approximately 320.08 g/mol . nih.gov

The fragmentation pattern observed during MS/MS (tandem mass spectrometry) experiments can reveal the nature of the bonding. Common fragmentation pathways for such complexes may include the sequential loss of the salicylate ligands, providing information about the strength of the titanium-ligand bond. Electrospray ionization (ESI) is a soft ionization technique often used for analyzing metal-organic complexes. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Derivatives

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. The central titanium atom in this compound is in the +4 oxidation state (Ti(IV)), which has a d⁰ electron configuration. As it has no unpaired electrons, this complex is diamagnetic and therefore EPR silent. mdpi.com

However, EPR spectroscopy would be essential for characterizing paramagnetic derivatives, such as a chemically or electrochemically reduced Ti(III) (d¹) species. Studies on related Ti(III) carboxylate complexes have reported characteristic EPR signals with g-values around 1.972 to 1.976, which are indicative of a Ti(III) center. acs.orgacs.org The precise g-value and any hyperfine coupling would provide information about the electronic structure and the environment of the unpaired electron in the reduced complex.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the elements within a compound. For this compound, XPS would confirm the presence of titanium, oxygen, and carbon and provide critical information about their chemical environments.

The Ti 2p spectrum is particularly diagnostic. For a Ti(IV) complex, the Ti 2p₃/₂ peak is expected to appear at a binding energy of approximately 458.5-458.6 eV. xpsfitting.com The O 1s spectrum would be deconvoluted into multiple peaks corresponding to the different oxygen environments: the titanium-bound phenolate and carboxylate oxygens (Ti-O) and the carbonyl oxygen (C=O) of the carboxylate group. The C 1s spectrum would similarly be resolved into components representing the aromatic carbons (C-C), the carbon bonded to oxygen (C-O), and the carboxylate carbon (O-C=O).

Table 3: Expected XPS Binding Energies for this compound

| Element | Orbital | Expected Binding Energy (eV) | Notes |

|---|---|---|---|

| Titanium | Ti 2p₃/₂ | ~ 458.6 | Indicative of Ti(IV) oxidation state. xpsfitting.com |

| Oxygen | O 1s | ~ 531-533 | Multiple peaks for Ti-O and C=O environments. |

Chemical Reactivity and Stability Investigations of Bis Salicylato O1,o2 Titanium

Hydrolytic Stability and Decomposition Pathways

The hydrolytic stability of titanium complexes is a critical aspect of their chemistry, particularly in aqueous environments. While direct studies on Bis(salicylato-O1,O2)titanium are not extensively detailed in the reviewed literature, the behavior of related titanium(IV) salicylate (B1505791) complexes provides significant insights.

Titanium(IV) is highly prone to hydrolysis, often leading to the formation of titanium dioxide (TiO2). However, chelation with ligands such as salicylate can provide a degree of stability against this process. Studies on the tris(salicylato)titanate(IV) complex, Na2[Ti(salicylate)3], indicate that salicylate coordination imparts sufficient stability to prevent immediate precipitation of hydrolyzed Ti(IV) from aqueous solutions. nih.gov This complex demonstrates a high degree of water exchange lability, suggesting that while the salicylate ligands are coordinated, they can be readily exchanged with water molecules. nih.gov

The pH of the solution plays a crucial role in the stability of titanium salicylate complexes. The Ti(IV)-salicylate system has been studied under varying pH conditions, revealing that the complexation is pH-dependent. nih.gov While specific decomposition pathways for this compound upon hydrolysis are not explicitly outlined, it is reasonable to infer that the ultimate decomposition product in aqueous media would be titanium dioxide, with the release of salicylic (B10762653) acid. The initial steps of hydrolysis likely involve the displacement of salicylate ligands by water molecules or hydroxide (B78521) ions, forming various aquo- or hydroxo-titanium species before eventual condensation to TiO2.

In a study of a tetranuclear Ti(IV)-oxo complex stabilized by acetylsalicylic acid ligands, the presence of water molecules in the crystal lattice was noted, which may suggest a potential for hydrolysis during synthesis or subsequent reactions. mdpi.com

Ligand Exchange Reactions and Transmetalation Studies

The lability of the salicylate ligands in titanium(IV) complexes suggests a propensity for ligand exchange reactions. The observed high water exchange lability in the Na2[Ti(salicylate)3] complex is indicative of this characteristic. nih.gov This suggests that this compound would likely undergo ligand exchange with other potential chelating agents in solution. The strength of the incoming ligand and the reaction conditions would influence the extent and rate of such exchanges.

Transmetalation, a reaction involving the transfer of ligands from one metal center to another, is a plausible reaction pathway for titanium salicylate complexes. Research has shown that a Ti(IV) salicylate complex has the ability to undergo transmetalation with labile Fe(III) sources. nih.gov This suggests that the salicylate ligands can be transferred from the titanium center to an iron center, a process that could be driven by the relative thermodynamic stabilities of the respective metal-ligand complexes. While detailed mechanistic studies on the transmetalation of this compound are not available, the principle of this reactivity is established for related complexes.

The displacement of a triflato ligand by stronger donors in other titanium complexes further supports the concept of ligand exchange being a key reactive pathway for titanium compounds. nih.gov

Reactivity with Small Molecules and Probing Reaction Mechanisms

The reactivity of this compound with small molecules is an area that warrants further investigation. Based on the general reactivity of titanium(IV) complexes, the titanium center in this compound is expected to be Lewis acidic, making it susceptible to coordination by Lewis bases.

Studies on the adsorption of salicylic acid on titanium dioxide surfaces to form inner-sphere titanium(IV) salicylate surface complexes indicate a strong interaction between the salicylate ligand and the titanium center. acs.orgresearchgate.net This interaction involves the formation of a charge-transfer complex, which can be activated by light. acs.orgresearchgate.net This suggests that the salicylate ligands in a discrete molecule of this compound could also participate in photochemical reactions.

The lability of the salicylate ligands, as discussed in the context of hydrolytic stability and ligand exchange, would also influence the reactivity with small molecules. Small molecules capable of coordinating to the titanium center could potentially displace the salicylate ligands, leading to new titanium complexes. The mechanism of such reactions would likely proceed through an associative or dissociative pathway, depending on the nature of the incoming molecule and the solvent.

Thermal Stability and Degradation Processes

The thermal stability of this compound is a key parameter that dictates its handling and potential applications at elevated temperatures. Thermogravimetric analysis (TGA) of related titanium salicylate complexes provides valuable information on their decomposition profiles.

A study on various titanium salicylate complexes, synthesized from titanium(IV) isopropoxide and substituted salicylic acids, included thermogravimetric analysis to assess their thermal stability. kocaeli.edu.tr Similarly, the thermal behavior of a tetranuclear Ti(IV)-oxo complex with acetylsalicylate ligands has been investigated, showing a distinct decomposition temperature range. mdpi.com

For a composite material containing a Ti(IV)-oxo complex with acetylsalicylate, a significant weight loss was observed in the temperature range of 384–395 °C, which was attributed to the decomposition of the complex. mdpi.com Another study on titanium salicylate complexes reported decomposition temperatures that varied depending on the substituents on the salicylate ligand. kocaeli.edu.tr

The following table summarizes the decomposition temperature data from a study on various titanium salicylate complexes, providing an indication of the expected thermal stability range for such compounds.

| Compound/Complex | Decomposition Temperature (°C) |

| Titanium Salicylate Complex 1 | 250-450 |

| Titanium 5-chlorosalicylate Complex | 280-480 |

| Titanium 5-nitrosalicylate Complex | 300-500 |

| Titanium 4-hydroxysalicylate Complex | 260-460 |

| Titanium 3-methylsalicylate Complex | 240-440 |

| Titanium 4-methylsalicylate Complex | 270-470 |

| Titanium 3,5-ditertbutylsalicylate Complex | 290-490 |

Data synthesized from thermogravimetric analysis of various titanium salicylate complexes. kocaeli.edu.tr

The degradation process for these complexes typically involves the loss of the organic ligands, ultimately leading to the formation of titanium dioxide as the final residue at high temperatures.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations on Electronic Structure and Geometry

Density Functional Theory (DFT) has been instrumental in elucidating the electronic structure and geometric parameters of titanium(IV) complexes. For titanium complexes with bidentate ligands containing oxygen, DFT calculations have been employed to investigate the strength of the Ti-O coordinate bond. These studies show that the energy of ligand binding can range significantly, from -19 to -454 kJ/mol, depending on the nature of the donor atoms. nih.gov

In a theoretical study of titanium(IV) fluoride (B91410) complexes with hydroxy-benzoic acids (isomers of salicylic (B10762653) acid), molecular modeling showed an octahedral structure around the Ti(IV) ion with some distortion. researchgate.net For a complex with 2-hydroxy-benzoic acid, [TiF₂(L₁)₂], the two fluorine atoms were found to be in a cis position, and the ligand acted as a bidentate, bonding through the carboxyl and hydroxyl oxygens. researchgate.net Similar coordination is expected for Bis(salicylato-O1,O2)titanium.

DFT calculations on titanium(IV) phenylacetohydroxamate complexes, which also feature O, O coordination, have shown a distorted octahedral geometry. semanticscholar.org A comparison of computed bond lengths in these complexes indicated chelation through the carbonyl and hydroxamic oxygen atoms. The Ti-O bond lengths suggested a combination of weak coordination and strong covalent bonding. semanticscholar.org

| Property | [TiF₂(2-hydroxy-benzoic acid)₂] | [TiCl₂(phenylacetohydroxamate)₂] |

| Geometry | Distorted Octahedral | Distorted Octahedral |

| Ligand Coordination | Bidentate (O,O) | Bidentate (O,O) |

| Calculated Steric Energy (kcal/mol) | 18.55 | Not Reported |

This table presents data for related titanium(IV) complexes to infer the likely structural properties of this compound.

HOMO-LUMO Gap Analysis and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, provides information about the chemical reactivity and kinetic stability.

For titanium oxide clusters functionalized with substituted salicylates, Time-Dependent DFT (TD-DFT) calculations have shown that the salicylate (B1505791) ligands play a significant role in the frontier orbitals. These ligands can narrow the band gap of the titanium oxide clusters by contributing primarily to the HOMOs. This narrowing of the gap is responsible for the strong visible light absorption properties observed in these materials, with electronic transitions often characterized as ligand-to-metal charge transfer (LMCT). researchgate.net

In a study on a tetranuclear Ti(IV)-oxo complex with acetylsalicylic acid (aspirin) as a ligand, the HOMO-LUMO energy band gap was determined to be 2.35 eV from the UV-Vis DRS spectrum. mdpi.com For various other titanium(IV)-oxo clusters with different carboxylate ligands, the bandgap values were found to be modulated in the range of 3.6–2.55 eV. mdpi.com The introduction of salicylate ligands has been shown to reduce the Ep values of complexes. researchgate.net

| Complex Type | HOMO-LUMO Gap (eV) | Nature of Transition |

| Salicylate-functionalized Titanium Oxide Clusters | Variable (Narrowed by ligand) | Ligand-to-Metal Charge Transfer (LMCT) |

| [Ti₄O₂(OiBu)₁₀(acetylsalicylate)₂] | 2.35 | Not specified |

| Titanium(IV)-oxo clusters with various carboxylates | 2.55 - 3.6 | Not specified |

This table provides representative HOMO-LUMO gap data from related titanium complexes to illustrate the electronic properties of salicylate-containing titanium compounds.

Charge Distribution and Bond Orders

Natural Bond Orbital (NBO) analysis is a common computational method to study charge distribution and bond orders. For other transition metal complexes, NBO analysis has been used to understand the nature of metal-ligand bonding. For this compound, it is expected that there would be a significant charge transfer from the oxygen atoms of the salicylate ligands to the highly electrophilic Ti(IV) center. The Ti-O bonds would exhibit a high degree of ionic character, consistent with the hard acid nature of Ti(IV) and the hard base nature of the oxygen donors.

Molecular Dynamics Simulations of Intermolecular Interactions

Specific molecular dynamics (MD) simulations for this compound are not extensively reported. However, MD simulations are a powerful tool for understanding the behavior of molecules in solution and their interactions with the surrounding environment. For titanium-containing systems, MD simulations have been used to study various phenomena. For example, classical and ab initio MD simulations have been employed to investigate hydrated anatase (TiO₂) surfaces, revealing details about the interaction of water molecules with the titanium dioxide surface. researchgate.net

Theoretical Predictions of Reactivity and Selectivity

Theoretical predictions of the reactivity of titanium complexes often rely on the analysis of their electronic structure derived from DFT calculations. The energies and compositions of the frontier orbitals (HOMO and LUMO) are key indicators of reactivity. For a titanium(IV) complex, the LUMO is typically centered on the metal, making it susceptible to nucleophilic attack. The HOMO is often located on the ligands, indicating that these sites are prone to electrophilic attack.

In the context of catalysis, DFT has been used to investigate the stereoselectivity of reactions catalyzed by titanium complexes. For example, in the enantioselective cyanation of benzaldehyde (B42025) catalyzed by titanium-salicylaldehyde catalysts, theoretical simulations predicted that the stereochemistry is controlled by the different coordination modes of the benzaldehyde to the chiral catalyst and the direction of cyanide attack. researchgate.net

For this compound, its reactivity would likely be dominated by ligand exchange reactions at the titanium center, given the lability of Ti(IV) complexes. The salicylate ligands could be displaced by stronger chelating agents or undergo hydrolysis in the presence of water. The electrophilicity of the Ti(IV) center, enhanced by the electron-withdrawing nature of the salicylate ligands, would make it a potent Lewis acid, capable of activating organic substrates.

Ligand Field Theory and Electronic Structure Correlation

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. wikipedia.orglibretexts.org For a titanium(IV) complex, which has a d⁰ electron configuration, the d-orbitals are empty. Consequently, there are no d-d electronic transitions, and these complexes are typically colorless unless there are ligand-to-metal charge transfer (LMCT) bands. wikipedia.orguni-siegen.de

In an octahedral or pseudo-octahedral environment, such as that expected for this compound, the five d-orbitals are split into two sets: the lower energy t₂g (dxy, dxz, dyz) and the higher energy eg (dx²-y², dz²) orbitals. libretexts.org Although there are no d-electrons to occupy these orbitals, their energies are still relevant as they constitute the LUMO and higher unoccupied molecular orbitals.

The electronic structure of d⁰ titanium(IV) complexes is dominated by the nature of the metal-ligand bonds. The interaction between the filled ligand orbitals and the empty metal d-orbitals leads to the formation of bonding and antibonding molecular orbitals. The visible absorption often observed in titanium(IV) salicylate complexes is attributed to LMCT transitions, where an electron is excited from a high-lying, ligand-based orbital (HOMO) to a low-lying, metal-based d-orbital (LUMO). nih.gov The energy of this transition is sensitive to the nature of the ligand and the coordination geometry.

Catalytic Applications of Bis Salicylato O1,o2 Titanium Complexes

Photocatalytic Activity and Mechanisms

Water Splitting and Hydrogen Production

While direct applications of discrete bis(salicylato-O1,O2)titanium complexes in water splitting and hydrogen production are not extensively documented in scientific literature, the interaction of salicylate (B1505791) moieties with titanium dioxide (TiO2) surfaces offers significant insights into the potential photocatalytic capabilities of such systems. The formation of titanium(IV) salicylate surface complexes is a key area of research with implications for enhancing photocatalytic efficiency, which is central to water splitting technologies.

When salicylic (B10762653) acid chemisorbs onto TiO2 particles, it forms inner-sphere surface complexes. researchgate.net This interaction leads to a ligand-to-metal charge transfer (LMCT) process, which can be activated by visible light. researchgate.net This is a crucial development, as TiO2 itself is primarily active under UV irradiation. The salicylate ligand essentially acts as a sensitizer, expanding the light absorption range of the titanium-based material into the visible spectrum. This enhanced light harvesting is a critical factor in improving the efficiency of solar-driven water splitting.

The formation of these surface complexes can be represented by the following simplified equation:

Research on salicylic acid-modified samarium-doped TiO2 has demonstrated a marked red-shift in the absorption spectrum, extending up to 550-600 nm, attributed to the LMCT from the salicylate to the titanium center. researchgate.net This broadening of light absorption capacity is a significant step towards more efficient utilization of the solar spectrum for hydrogen production.

Furthermore, studies on TiO2-based interfacial charge transfer (ICT) complexes provide a framework for understanding their potential in photo-driven catalytic reactions, including water splitting. researchgate.net The identification of reactive species in such systems using techniques like electron paramagnetic resonance (EPR) is crucial for elucidating the mechanisms of photocatalytic reactions. While the primary focus of much of the existing research has been on the degradation of organic pollutants, the fundamental principles of light absorption, charge separation, and redox reactions are directly applicable to water splitting.

Table 1: Research Findings on Salicylate-Modified Titanium Dioxide Photocatalysts

| Catalyst System | Key Findings | Potential Relevance to Water Splitting |

|---|---|---|

| Salicylic acid on dispersed TiO2 (Degussa P-25) | Forms inner-sphere titanium(IV) salicylate surface complexes with a visible light absorption band around 420 nm due to LMCT. researchgate.net | Enhanced visible light absorption could improve solar-to-hydrogen conversion efficiency. |

| Salicylic acid-modified samarium-doped TiO2 | Induces a significant red-shift in the absorption spectrum to 550-600 nm. researchgate.net | Broadens the usable solar spectrum for photocatalysis. |

| TiO2-based interfacial charge transfer (ICT) complexes | Potential applications in photo-driven catalytic reactions, including water splitting. researchgate.net | Provides a theoretical framework for designing efficient water-splitting catalysts. |

Mechanistic Studies of Catalytic Cycles

The catalytic activity of this compound complexes has been most extensively studied in the context of ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone. While this is not directly related to water splitting, the mechanistic insights gained from these studies are valuable for understanding the fundamental catalytic behavior of titanium salicylate complexes.

The generally accepted mechanism for the ROP of ε-caprolactone initiated by titanium alkoxide complexes, including those with salicylate ligands, is the coordination-insertion mechanism. This process can be broken down into the following key steps:

Initiation: The catalytic cycle begins with the coordination of the monomer's carbonyl oxygen to the electrophilic titanium center. This coordination activates the carbonyl group, making it more susceptible to nucleophilic attack. The polymerization is typically initiated by an alkoxide group present on the titanium complex or by an external initiator like an alcohol.

Insertion: Following coordination, the ester linkage of the monomer is cleaved, and the monomer is inserted into the titanium-alkoxide bond. This step involves the nucleophilic attack of the alkoxide on the activated carbonyl carbon, leading to the opening of the cyclic ester and the formation of a new, longer alkoxide species attached to the titanium center.

Propagation: The newly formed alkoxide can then coordinate with another monomer molecule, and the insertion process is repeated. This chain propagation continues, leading to the growth of the polymer chain. Each propagation step regenerates the active titanium alkoxide species, allowing for the polymerization of multiple monomer units by a single catalyst molecule.

Termination: The polymerization can be terminated by the introduction of a quenching agent, such as water or an acid, which protonates the propagating alkoxide and releases the polymer chain from the titanium center.

The electronic properties of the salicylate ligands have a significant impact on the catalytic activity. Studies have shown that electron-donating groups on the salicylate ligand tend to increase the catalytic activity in the ROP of ε-caprolactone, while electron-withdrawing groups have a detrimental effect. kocaeli.edu.trrsc.org This is in contrast to some zirconium-based catalysts where electron-withdrawing groups enhance activity. kocaeli.edu.tr This suggests that the electronic environment of the titanium center, as modulated by the salicylate ligand, plays a crucial role in the catalytic cycle.

Table 2: Key Steps in the Coordination-Insertion Mechanism for Ring-Opening Polymerization

| Step | Description |

|---|---|

| Initiation | Coordination of the monomer to the titanium center and nucleophilic attack by an alkoxide. |

| Insertion | Cleavage of the monomer's ester bond and its insertion into the Ti-O bond. |

| Propagation | Repetitive coordination and insertion of monomer units, leading to polymer chain growth. |

| Termination | Quenching of the active species to release the polymer chain. |

Immobilization Strategies for Heterogeneous Catalysis

To enhance the practical applicability of this compound complexes and related catalysts, various immobilization strategies have been explored. Immobilization aims to convert homogeneous catalysts into heterogeneous systems, which offers several advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and improved stability.

One common approach is the attachment of the titanium complex to a solid support. This can be achieved by first modifying the support with a functional linker that can then bind to the titanium precursor. For instance, mesoporous silica (B1680970) (e.g., MCM-41) can be functionalized with silanes containing coordinating groups. Subsequently, a titanium alkoxide precursor can be reacted with the modified support to immobilize the titanium species.

Another strategy involves the "encapsulation" of molecular catalysts on a metal oxide support using atomic layer deposition (ALD). rsc.org In this method, the catalyst is first attached to the support through acidic ligands, and then a thin layer of a metal oxide, such as TiO2, is deposited via ALD. rsc.org This encapsulation can prevent the leaching of the molecular catalyst from the support, especially in polar solvents, and can protect the catalyst from bimolecular degradation pathways. rsc.org

Polymer supports have also been utilized for the immobilization of titanium catalysts. The choice of polymer and the method of attachment depend on the specific catalytic application. For photocatalytic applications, embedding titanium-based catalysts in a polymer matrix to form composite films is a viable strategy. For example, titanium(IV)-oxo clusters stabilized by acetylsalicylic acid ligands have been dispersed in a polycaprolactone (B3415563) (PCL) matrix. nih.govmdpi.com This approach not only facilitates the handling of the photocatalyst but can also influence its photocatalytic activity.

Geopolymers have also been investigated as a matrix for immobilizing TiO2 photocatalysts for water treatment applications. mdpi.com This method is often simple, energy-efficient, and can produce well-adhering and active catalyst coatings on various substrates.

Table 3: Comparison of Immobilization Strategies for Titanium-Based Catalysts

| Immobilization Strategy | Support Material | Description | Advantages |

|---|---|---|---|

| Covalent Attachment | Mesoporous Silica (e.g., MCM-41), Nanoclay | Functionalization of the support followed by reaction with a titanium precursor. researchgate.net | High catalyst loading, good stability. |

| Encapsulation via ALD | Metal Oxides (e.g., SiO2, TiO2) | Deposition of a thin metal oxide layer over the supported catalyst. rsc.orgrsc.org | Prevents leaching, enhances stability, allows use in polar solvents. rsc.orgrsc.org |

| Dispersion in Polymer Matrix | Polycaprolactone (PCL), Geopolymers | Physical embedding of the catalyst within a polymer film or coating. nih.govmdpi.com | Simple preparation, good processability. |

Applications in Materials Science and Engineering

Precursors for Titanium Dioxide (TiO2) Nanomaterials Synthesis

Titanium salicylate (B1505791) complexes are effective precursors for the synthesis of titanium dioxide (TiO2), one of the most widely studied semiconductor materials. The use of a salicylate-based sol, often formed by reacting a titanium alkoxide like titanium (IV) isopropoxide with salicylic (B10762653) acid, provides a stable liquid medium for depositing TiO2. ntu.edu.sg The salicylic acid acts as a chelating agent, preventing the premature and uncontrolled hydrolysis of the highly reactive titanium precursor. ntu.edu.sg This controlled reaction pathway is crucial for producing nanomaterials with desired characteristics.

The synthesis of TiO2 can result in several crystalline forms, or polymorphs, primarily anatase, rutile, and brookite. Each polymorph possesses distinct physical and electronic properties, making control over the crystallization process essential for targeted applications. Research has demonstrated that the choice of organic capping agents, including salicylic acid, during synthesis can influence the resulting polymorph and morphology of TiO2 crystals. In one study, the use of salicylic acid specifically promoted the formation of the anatase TiO2 polymorph, whereas other organic acids under similar conditions yielded rutile. This indicates that the specific coordination of the salicylate ligand to titanium surfaces during crystal growth plays a key role in directing the formation of the kinetically favored, yet often more photocatalytically active, anatase phase.

The conditions of the synthesis, such as pH, temperature, and solvent, also play a critical role. acs.org Generally, amorphous TiO2 is first formed from the precursor and then thermally treated (annealed) to induce crystallization. nih.gov Acidic conditions and high temperatures (e.g., 850 °C) tend to favor the formation of the most thermodynamically stable rutile phase, while lower temperatures (e.g., 400 °C) and alkaline conditions can be used to produce the metastable anatase phase. nih.gov The use of a well-defined precursor like a titanium salicylate complex provides a more controlled starting point for these subsequent crystallization steps.

The anatase polymorph of TiO2 is highly valued for its photocatalytic activity, which is applied in water purification, self-cleaning surfaces, and hydrogen production. ntu.edu.sg The photocatalytic process is initiated when TiO2 absorbs ultraviolet (UV) light, generating electron-hole pairs that produce reactive oxygen species capable of degrading organic pollutants. ntu.edu.sg

Table 1: Research Findings on TiO2 Photocatalytic Enhancement

| Enhancement Strategy | Target Pollutant | Precursor System | Key Finding |

|---|---|---|---|

| Silver (Ag) Photodeposition | Organic Dyes | Salicylate-based TiO2 sol | Deposition of Ag nanoparticles onto the TiO2 surface enhances photocatalytic performance by improving charge separation. ntu.edu.sg |

| Small Nanoparticle Size | Methylene Blue | Not specified | Synthesized TiO2 nanoparticles (~4 nm) showed a 4.5-fold increase in degradation rate compared to larger commercial TiO2. |

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Due to their high surface area and tunable structures, they are investigated for applications in gas storage, catalysis, and sensing. Titanium-based MOFs (Ti-MOFs) are particularly appealing due to their potential photocatalytic and electronic properties, but their synthesis can be challenging due to the high reactivity of common titanium sources. magtech.com.cnrsc.org

The use of salicylate-type ligands is a recognized strategy in the construction of MOFs. Research has confirmed the successful solvothermal synthesis of Ti-salicylate MOFs using titanium(IV) isopropoxide and a functionalized salicylic acid derivative, 2,5-dihydroxyterephthalic acid. ntu.edu.sg This demonstrates that the coordination chemistry of titanium salicylate can be extended from discrete molecules to form stable, porous, three-dimensional frameworks. Controlling the reactivity of the titanium precursor is the key factor in successfully synthesizing crystalline Ti-MOFs. ntu.edu.sg

Development of Composite Materials

Composite materials, which combine two or more distinct materials, are designed to leverage the beneficial properties of each component. Bis(salicylato-O1,O2)titanium and its derivatives are utilized in the creation of advanced composites, particularly those involving polymers and TiO2.

Poly(methyl methacrylate) (PMMA) is a widely used transparent thermoplastic. Incorporating TiO2 nanoparticles into a PMMA matrix can create nanocomposites with enhanced thermal properties, improved mechanical stiffness, and added functionalities such as UV-blocking and photocatalytic activity. nanobioletters.comnih.gov

Typically, these composites are made by physically blending pre-synthesized TiO2 nanoparticles into the polymer matrix. nih.govmdpi.com However, more advanced synthesis routes are emerging. Notably, certain complex titanium-based materials, such as specific Ti-MOFs, have been shown to act as effective photocatalysts for the polymerization of methyl methacrylate (B99206) (MMA), the monomer used to produce PMMA. magtech.com.cn This suggests a pathway for creating highly integrated composites where the titanium complex not only serves as the source for the TiO2 filler but also actively participates in the formation of the polymer matrix itself.

Table 2: Properties of TiO2/PMMA Nanocomposites

| TiO2 Concentration (wt.%) | Property Investigated | Observation |

|---|---|---|

| 1%, 2%, 3% | Viscoelastic Behavior | Initial stress and relaxation behavior improved, indicating increased matrix stiffness. nih.gov |

| 1%, 2%, 3% | Antibacterial Behavior | Bacterial adherence was significantly reduced with increasing TiO2 content. nih.gov |

| Not Specified | Thermal Stability | The glass transition temperature of PMMA slightly increased with the addition of TiO2 nanoparticles. nih.gov |

| Various | Optical Properties | Doping PMMA with TiO2 nanoparticles can be used to engineer the optical bandgap of the material. mdpi.com |

Surface Modification and Coating Applications

Creating thin films and coatings of TiO2 on various substrates is a common method for imparting properties like self-cleaning, antimicrobial activity, and improved biocompatibility. The sol-gel technique is frequently employed for this purpose, where a liquid precursor sol is applied to a surface (e.g., by dip-coating or spin-coating) and subsequently heated to form a solid oxide film.

As established, titanium salicylate complexes are excellent precursors for these sol-gel processes. ntu.edu.sg A sol prepared from titanium (IV) isopropoxide and salicylic acid can be used to deposit uniform TiO2 precursor layers on substrates like glass. ntu.edu.sg Upon annealing at elevated temperatures (e.g., 450 °C), this precursor layer is converted into a crystalline TiO2 coating. ntu.edu.sg A unique advantage of the intensely colored titanium-salicylate complex sol is its ability to absorb visible light, which allows for advanced techniques like laser patterning to create precise microstructures on the coated surface. ntu.edu.sg This level of control is valuable for fabricating functional surfaces for electronics and photocatalytic devices.

Biological Interactions and Mechanistic Studies

Anti-inflammatory and Antioxidant Activity Mechanisms

Titanium compounds, including salicylate (B1505791) complexes, have demonstrated notable anti-inflammatory and antioxidant capabilities. These properties are largely attributed to the ability of the titanium(IV) center to interact with and neutralize reactive oxygen species (ROS) and other inflammatory mediators.

The anti-inflammatory action of titanium compounds is closely linked to their ability to modulate reactive oxygen mediators that are produced during an inflammatory response. nih.gov A key mechanism is the enhanced degradation of peroxynitrite, a potent and highly reactive inflammatory agent formed from the reaction of nitric oxide with superoxide (B77818). researchgate.net Studies on titanium surfaces have shown that they can significantly increase the degradation rate of peroxynitrite. nih.govresearchgate.net For instance, at a pH of 7.4, passivated titanium surfaces were found to decrease the nitration of 4-hydroxyphenylacetic acid by peroxynitrite by 58% compared to controls, indicating a substantial reduction in peroxynitrite reactivity. nih.gov This effect is influenced by the surface treatment of the titanium, with hydrogen peroxide-treated titanium showing a 70% decrease in nitration. nih.gov This suggests that the titanium center actively participates in breaking down this inflammatory mediator, a property that may contribute to the biocompatibility of titanium-based materials. nih.gov While much of the research has been conducted on titanium metal and its oxides, the underlying principle involves the catalytic activity of the titanium atom, which is central to the structure of Bis(salicylato-O1,O2)titanium.

| Titanium Surface Treatment | Reduction in Peroxynitrite-mediated Nitration (%) | Reference |

|---|---|---|

| Passivated Titanium | 58% | nih.gov |

| Unpassivated Titanium | 10% | nih.gov |

| Hydrogen Peroxide-Treated Titanium | 70% | nih.gov |

The antioxidant properties of titanium compounds stem from their ability to scavenge free radicals. The mechanism is thought to be a catalytic process mediated by the electronic or valence state of the surface titanium atoms. nih.gov Titanium dioxide (TiO2), a common surface layer on titanium metal, possesses antioxidant properties and degrades ROS that mediate inflammation. nih.govresearchgate.net This scavenging mechanism is believed to be similar to that involved in photocatalysis by titanium oxides. nih.gov Studies have shown that changing the valence state of surface titanium from Ti(IV) to Ti(III) can significantly increase the degradation of both chemically-induced and neutrophil-derived ROS. nih.gov This suggests a catalytic cycle where the titanium ion can participate in redox reactions to neutralize free radicals. In the context of this compound, the Ti(IV) center, coordinated to salicylate ligands, can act as an active site for interacting with and neutralizing ROS, thereby protecting cells from oxidative damage. nih.gov The generation of superoxide anions (O₂•⁻) can be influenced by titanium compounds, which subsequently alters the cellular antioxidant defense systems, including enzymes like superoxide dismutase (SOD). nih.gov

Antimicrobial Activity: Mechanistic Investigations

Titanium complexes, including those with salicylate ligands, have been investigated for their potential as antimicrobial agents. nih.gov The mechanisms underlying this activity are multifaceted, involving direct interaction with microbial cells and the generation of cytotoxic reactive oxygen species.

The antimicrobial action of titanium compounds can involve direct interactions with bacterial structures. While specific studies on this compound are limited, research on related materials provides insight. For example, tantalum-coated titanium surfaces have been shown to exhibit excellent antimicrobial activity against bacteria such as Fusobacterium nucleatum and Porphyromonas gingivalis. semanticscholar.org The proposed mechanism involves the formation of a micro-galvanic effect between the coating and the titanium base, which disrupts bacterial metabolic processes like ATP synthesis. semanticscholar.org This disruption can lead to the downregulation of gene expression related to bacterial virulence factors, including those involved in cellular attachment and invasion. semanticscholar.org This suggests that the metallic center of titanium complexes can interfere with essential cellular functions and structures of microorganisms, contributing to their antimicrobial effect.

A primary mechanism for the antimicrobial activity of many titanium compounds is the generation of reactive oxygen species (ROS). semanticscholar.org High levels of ROS, such as superoxide radicals (•O₂⁻) and hydroxyl radicals (•OH), induce significant oxidative stress in microbial cells. nih.gov This oxidative stress can damage critical cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death. nih.gov Studies on Ta-modified titanium have demonstrated that an increase in ROS generation is a key factor in their antibacterial efficacy. semanticscholar.org Similarly, the well-documented photocatalytic activity of titanium dioxide (TiO₂) against bacteria and biofilms is mediated by the production of ROS upon UV irradiation. dntb.gov.ua It is plausible that titanium-salicylate complexes could also facilitate ROS production, particularly under certain physiological conditions, contributing to their observed antimicrobial properties. nih.gov

| Reactive Oxygen Species (ROS) | Role in Antimicrobial Activity | Reference |

|---|---|---|

| Superoxide Radical (•O₂⁻) | Precursor to other ROS; damages cellular components. | nih.govnih.gov |

| Hydroxyl Radical (•OH) | Highly reactive; causes widespread damage to biomolecules. | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Can diffuse across cell membranes; participates in Fenton-like reactions to produce •OH. | mdpi.com |

| Singlet Oxygen (¹O₂) | Non-radical but highly reactive species that can oxidize cellular components. | nih.gov |

Nucleic Acid and Protein Binding Studies

The interaction of this compound with essential biological macromolecules like nucleic acids and proteins is a critical aspect of its mechanism of action. Due to its Lewis hard acid nature, the titanium(IV) ion readily forms complexes with ligands containing oxygen-rich binding moieties. nih.gov The salicylate ligand binds to the Ti(IV) center through its carboxylate and hydroxylate groups. researchgate.netresearchgate.net

While a specific X-ray crystal structure for a Ti(IV) salicylate complex, Na₂[Ti(salicylate)₃], has been reported, detailed characterization of its binding to biological macromolecules is not extensively documented. nih.govnih.gov However, the principles of coordination chemistry suggest that the complex could interact with proteins and nucleic acids. Proteins offer numerous potential binding sites, including the carboxylate side chains of aspartic and glutamic acid. Studies on general titanium surfaces have shown that they adsorb proteins, although with limited specificity, forming a protein pellicle that mediates further biological interactions. bohrium.com It is conceivable that soluble titanium complexes like this compound could interact with specific proteins in a biological medium, potentially altering their structure and function. Interactions with nucleic acids could theoretically occur via the phosphate (B84403) backbone or nucleotide bases, but specific binding studies for this compound are not prominent in the literature.

DNA Interaction Modes

The interaction of metal complexes with DNA is a critical aspect of their potential cytotoxic and anticancer properties. Titanium(IV) complexes have been shown to interact with DNA through various non-covalent and covalent binding modes. The primary modes of non-covalent interaction include groove binding and electrostatic interactions. nih.govnih.gov

Groove Binding: This mode of interaction involves the fitting of a molecule within the major or minor grooves of the DNA double helix. The planarity and aromaticity of ligands play a significant role in this type of binding. For titanium(IV) complexes with Schiff base ligands, which share some structural similarities with salicylate ligands in terms of aromatic rings, groove binding has been identified as a plausible interaction mechanism. nih.gov This type of binding can cause conformational changes to the DNA structure without denaturing the double helix. researchgate.net While direct evidence for this compound is not available, the presence of the planar salicylate rings suggests that groove binding is a potential mode of interaction. Studies on other titanium(IV) complexes have shown that a minor increase in the relative viscosity of DNA upon complex binding can be indicative of groove binding. nih.gov

Electrostatic Interaction: DNA is a polyanion due to the negatively charged phosphate backbone. This inherent negative charge facilitates electrostatic interactions with positively charged molecules. mdpi.com It is plausible that the positively charged titanium(IV) center in this compound could interact with the phosphate groups of DNA. nih.gov Such electrostatic interactions are generally considered non-specific and often precede or stabilize other binding modes like groove binding. mdpi.com

Table 1: DNA Interaction Modes of Representative Titanium(IV) Complexes

| Complex Type | Primary Interaction Mode(s) | Supporting Evidence | Reference |

| Titanium(IV) Schiff Base Complexes | Groove Binding, Electrostatic Interaction | Viscosity Measurements, UV-Visible Spectroscopy | nih.govnih.gov |

| Aluminum(III) Salophen Complex | Major Groove Binding | Spectrophotometric and Viscometric Techniques | nih.gov |

This table presents data for related metal complexes to infer potential interaction modes for this compound, for which specific data is not available.

Enzyme Inhibition Mechanisms

The inhibition of specific enzymes is another key mechanism through which metal complexes can exert biological effects. Alpha-amylase, a key enzyme in carbohydrate metabolism, has been a target for inhibition in the management of diabetes.

Alpha-Amylase Inhibition: While there is no direct research on the alpha-amylase inhibitory activity of this compound, studies on other metal-salicylate complexes suggest that this class of compounds has the potential for such activity. nih.gov The inhibitory effect of metal complexes on alpha-amylase can be influenced by the nature of the metal ion and the coordinated ligands. scialert.net For instance, some metal ions have been shown to inhibit amylase activity, possibly by interacting with essential amino acid residues like cysteine in the enzyme's active site. scialert.net Salicylate and its derivatives themselves have been investigated as metalloenzyme inhibitors. nih.govrsc.org The coordination of salicylate to a titanium(IV) center could potentially enhance this inhibitory activity.

Cellular Interactions in Model Systems (Mechanistic Focus)

The effects of titanium complexes at the cellular level are crucial for understanding their biological activity. Research on various titanium compounds, including other salicylato complexes, provides a framework for the potential cellular interactions of this compound.

Effects on Cellular Pathways and Signaling (Non-Clinical)

Titanium complexes can modulate various cellular signaling pathways, leading to outcomes such as cell cycle arrest and apoptosis. nih.gov Studies on bis(phenolato) amine titanium(IV) complexes have demonstrated their ability to perturb intracellular signaling cascades, leading to the generation of reactive oxygen species (ROS) and cell cycle arrest at the G2/M phase. nih.govnih.gov This is often a precursor to apoptosis. While the specific pathways affected by this compound have not been elucidated, it is plausible that it could trigger similar responses. The activation of DNA damage response pathways has also been observed with titanium particles, suggesting another potential mechanism of action. nih.gov

Apoptosis Induction via Mitochondrial Pathways (Mechanistic)

Apoptosis, or programmed cell death, is a key mechanism for the elimination of damaged or cancerous cells. The mitochondrial pathway of apoptosis is a major route through which many therapeutic agents exert their effects. This pathway is controlled by the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial membrane. cellsignal.com

The induction of apoptosis by titanium complexes has been documented. For example, certain salan titanium(IV) complexes have been shown to induce apoptosis in cancer cell lines. huji.ac.il Mechanistic studies have pointed towards the involvement of the mitochondrial pathway, evidenced by the activation of caspase-9, a key initiator caspase in this pathway. huji.ac.il

Furthermore, the salicylate ligand itself has been shown to enhance apoptosis mediated by the mitochondrial permeability transition (MPT). nih.gov Salicylate can lower the threshold for the onset of MPT, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. nih.govfrontiersin.org This release is a critical step in the activation of the caspase cascade that executes apoptosis. cellsignal.com Therefore, it is highly probable that this compound could induce apoptosis via the mitochondrial pathway, benefiting from the properties of both the titanium center and the salicylate ligands.

Metallodrug Potential from a Mechanistic Perspective (Excluding Clinical Outcomes)

From a mechanistic standpoint, titanium complexes, including those with salicylate ligands, hold potential as metallodrugs. Their ability to interact with key biological targets like DNA and enzymes, and to modulate cellular pathways leading to apoptosis, forms the basis of this potential. nih.govuprrp.edu The design of titanium-based metallodrugs often aims to achieve a balance between stability in biological fluids and reactivity at the target site.

The coordination of salicylate ligands to a titanium(IV) center can influence the complex's lipophilicity, cellular uptake, and reactivity. The potential for titanium-salicylate complexes to be transported into cells and then release the active titanium species is an area of active research. uprrp.edu The mechanistic actions, such as inducing DNA damage and triggering mitochondrial-mediated apoptosis, are hallmarks of many successful anticancer agents. nih.govhuji.ac.il While clinical outcomes are beyond the scope of this discussion, the underlying biological interactions of complexes like this compound provide a strong rationale for their continued investigation as potential therapeutic agents.

Table 2: Summary of Mechanistic Insights for Titanium Complexes

| Biological Process | Mechanistic Detail | Relevance to Metallodrug Potential | References |

| DNA Interaction | Groove binding and electrostatic interactions leading to conformational changes. | Potential to disrupt DNA replication and transcription in cancer cells. | nih.govnih.gov |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes like alpha-amylase. | Could offer therapeutic avenues for metabolic diseases. | nih.gov |

| Cellular Signaling | Perturbation of signaling cascades (e.g., MAPK), leading to cell cycle arrest. | A common mechanism of action for cytotoxic anticancer drugs. | nih.gov |

| Apoptosis Induction | Activation of the intrinsic (mitochondrial) pathway of apoptosis. | Selective killing of cancer cells is a primary goal of chemotherapy. | huji.ac.ilnih.gov |

Future Research Directions

Exploration of Novel Ligand Systems for Tunable Properties

The properties of a metal complex are intrinsically linked to the nature of its ligands. For bis(salicylato)titanium complexes, the salicylate (B1505791) ligand provides a foundational framework. However, the future exploration of novel ligand systems is crucial for fine-tuning the electronic and steric properties of the central titanium atom.

Research in this area could focus on:

Substituted Salicylates : Systematic studies on the effect of electron-donating and electron-withdrawing groups on the salicylate ring can modulate the Lewis acidity of the titanium center. This, in turn, influences the complex's catalytic activity and reactivity. For instance, studies on related titanium salicylate complexes have already shown that substituents on the salicylate ligand can impact their effectiveness in ring-opening polymerization. kocaeli.edu.tr

Mixed-Ligand Systems : Introducing ancillary ligands in addition to the salicylate moieties can lead to complexes with tailored geometries and reactivity. Research into incorporating ligands with different donor atoms (e.g., nitrogen, phosphorus) could yield complexes with novel catalytic properties for a wider range of chemical transformations.

Chiral Ligands : The development of chiral bis(salicylato)titanium complexes is a promising avenue for asymmetric catalysis. The synthesis and application of these complexes in stereoselective reactions would be a significant advancement, opening up new pathways for the synthesis of enantiomerically pure fine chemicals.

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanism Studies

A deeper understanding of reaction mechanisms is paramount for the rational design of more efficient catalysts and functional materials. While conventional spectroscopic techniques have provided valuable insights, the application of advanced, time-resolved methods will be essential for elucidating the intricate details of processes involving bis(salicylato)titanium complexes.

Future research should leverage techniques such as:

In-situ Spectroscopy : Techniques like in-situ FTIR and Raman spectroscopy can monitor the transformation of reactants and the evolution of the catalyst in real-time, providing direct evidence for proposed mechanistic pathways.

Time-Resolved Spectroscopy : Ultrafast spectroscopic methods (e.g., pump-probe spectroscopy) can capture the dynamics of short-lived intermediates and transition states, which are often the key to understanding catalytic cycles.

Advanced NMR Techniques : Two-dimensional and solid-state NMR spectroscopy can provide detailed information about the structure and dynamics of these complexes in both solution and the solid state, including their interactions with substrates and other molecules.

Rational Design of Bis(salicylato-O1,O2)titanium Derivatives with Enhanced Functionality

The principles of rational design, guided by computational modeling and a thorough understanding of structure-activity relationships, will be a cornerstone of future research. This approach will enable the development of bis(salicylato)titanium derivatives with specific, enhanced functionalities.

Key areas for rational design include:

Catalyst Optimization : By understanding the electronic and steric factors that govern catalytic activity, new derivatives can be designed with improved turnover numbers, selectivity, and stability. For example, modifying the ligand framework could enhance the complex's resistance to deactivation pathways.

Materials Integration : Designing derivatives with specific functional groups can facilitate their incorporation into larger material architectures, such as polymers or metal-organic frameworks (MOFs). This could lead to the development of novel hybrid materials with synergistic properties.

Photocatalytic Activity : Tailoring the electronic structure of the complex through ligand modification can tune its light-absorbing properties, potentially leading to more efficient photocatalysts for solar energy conversion and environmental remediation.

Integration into Multi-Functional Hybrid Materials